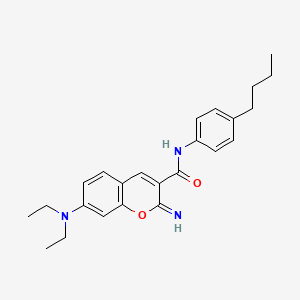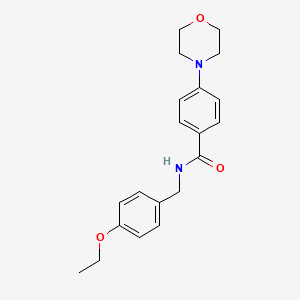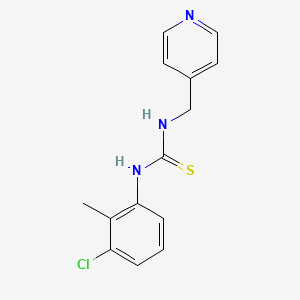
N-(4-butylphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(4-butylphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators and has been shown to have a range of effects on biological systems.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been its potential use in the treatment of pulmonary hypertension. Studies have shown that this compound 41-2272 can improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
In addition to its potential use in the treatment of pulmonary hypertension, this compound 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction. Studies have shown that this compound 41-2272 can improve erectile function in animal models of erectile dysfunction.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide involves the activation of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a key role in regulating smooth muscle relaxation and vasodilation.
This compound 41-2272 binds to the heme group of sGC, leading to an increase in the production of cGMP. This, in turn, leads to the relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce vascular resistance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its activation of sGC. The increase in cGMP levels can lead to the relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce vascular resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-butylphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide in lab experiments is its specificity for sGC. This allows researchers to selectively target the sGC pathway and study its effects on biological systems.
One limitation of using this compound 41-2272 in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of the compound in biological systems over extended periods of time.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective sGC stimulators. This could lead to the development of more effective treatments for pulmonary hypertension and other diseases.
Another area of research is the use of this compound 41-2272 in combination with other drugs. Studies have shown that combining this compound 41-2272 with other drugs, such as phosphodiesterase inhibitors, can lead to synergistic effects on smooth muscle relaxation and vasodilation.
Conclusion
This compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its activation of sGC and subsequent effects on smooth muscle relaxation and vasodilation make it a promising candidate for the treatment of pulmonary hypertension and other diseases. Further research is needed to fully understand the potential of this compound and to develop more effective treatments based on its mechanism of action.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-4-7-8-17-9-12-19(13-10-17)26-24(28)21-15-18-11-14-20(27(5-2)6-3)16-22(18)29-23(21)25/h9-16,25H,4-8H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBLVMJDULRRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-(3-chlorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4680912.png)
![N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4680920.png)
![3-ethyl 7-methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4680932.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide](/img/structure/B4680940.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4680948.png)
![2-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B4680956.png)
![N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4680965.png)
![ethyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4680972.png)




![ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
![methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4681014.png)